molecular formula C20H17N5O4 B2386348 3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034414-62-3

3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2386348
CAS No.: 2034414-62-3
M. Wt: 391.387
InChI Key: KEAYIKMPKWSNED-UHFFFAOYSA-N
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Description

The compound 3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is an intricate molecule combining multiple functional groups, each conferring unique properties. Its structure comprises a quinazolinone core, substituted with furan, oxadiazole, and pyrrolidine moieties, making it a molecule of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of Furan-2-yl Intermediate

    • Starting from furan, electrophilic substitution reactions can introduce substituents at the desired position to prepare the furan-2-yl derivative.

  • Step 2: Formation of 1,2,4-Oxadiazole Ring

    • Reacting the furan-2-yl intermediate with nitrile oxides can yield 1,2,4-oxadiazoles through cyclization processes.

  • Step 3: Synthesis of Pyrrolidin-1-yl Intermediate

    • Using amination reactions, pyrrolidine can be functionalized to link it with other intermediates.

  • Step 4: Formation of Quinazolinone Core

    • The quinazolinone ring can be synthesized via condensation reactions involving anthranilic acid derivatives and appropriately substituted ketones.

Industrial Production Methods

For large-scale production, optimizing the reaction conditions, such as temperature, solvent, and catalyst choice, becomes critical. Flow chemistry techniques might be employed to improve yields and reaction times, while minimizing the use of hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation, especially at the furan ring, forming furanoquinazolinone derivatives.

  • Reduction

    • Reductive amination can modify the pyrrolidine ring, allowing further functionalization.

  • Substitution

    • Nucleophilic substitution can occur at various positions, depending on the substituent and conditions used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Lithium aluminium hydride, sodium borohydride.

  • Substitution: Alkyl halides, acyl chlorides.

Major Products

The primary products from these reactions can vary widely. Oxidation typically yields oxidized derivatives with altered electronic properties, while reduction often provides more hydrogenated compounds. Substitution reactions lead to structurally diverse molecules, potentially altering biological activity.

Scientific Research Applications

Chemistry

  • Catalysis: The compound's structure allows it to act as a ligand in catalytic reactions.

  • Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: It can inhibit specific enzymes, making it valuable in studying biochemical pathways.

  • Protein Binding: Its complex structure allows for targeted protein interactions.

Medicine

  • Therapeutic Potential: Investigated for its potential in treating diseases like cancer due to its unique interactions with biological targets.

  • Drug Development: Acts as a scaffold for developing new pharmaceuticals.

Industry

  • Materials Science: Utilized in developing advanced materials with specific electronic properties.

  • Agriculture: Explored as a potential agrochemical.

Mechanism of Action

The compound interacts with molecular targets via hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions modulate enzymatic activities, receptor functions, and protein dynamics. Pathways involved often include signal transduction and metabolic pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Unique Features

  • Structural Diversity: The combination of furan, oxadiazole, pyrrolidine, and quinazolinone is rare, providing unique biological activities.

  • Functional Group Interactions: The diverse functional groups allow for multiple types of chemical reactions and interactions.

Similar Compounds

  • 3-(2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one: Shares the quinazolinone and pyrrolidine structure but differs in aromatic substituents.

  • 5-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one: Similar but replaces furan with thiophene, altering its electronic properties.

This compound's unique combination of functional groups and properties makes it a molecule of significant interest across various fields, from synthetic chemistry to medical research.

Properties

IUPAC Name

3-[2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c26-17(11-25-12-21-15-5-2-1-4-14(15)20(25)27)24-8-7-13(10-24)18-22-19(29-23-18)16-6-3-9-28-16/h1-6,9,12-13H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAYIKMPKWSNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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